KSI-3716

Description

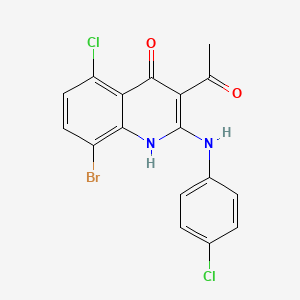

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-8-bromo-5-chloro-2-(4-chloroanilino)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrCl2N2O2/c1-8(23)13-16(24)14-12(20)7-6-11(18)15(14)22-17(13)21-10-4-2-9(19)3-5-10/h2-7H,1H3,(H2,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URUPDOIKTMCJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(NC2=C(C=CC(=C2C1=O)Cl)Br)NC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrCl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tarcocimab Tedromer (KSI-301)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "KSI-3716" did not yield public information. This document details the mechanism of action and associated data for tarcocimab tedromer (KSI-301) , a prominent investigational agent from Kodiak Sciences Inc., which is presumed to be the intended subject of the query.

Executive Summary

Tarcocimab tedromer (KSI-301) is a novel, investigational anti-vascular endothelial growth factor (VEGF) biologic engineered for extended intraocular durability.[1] It is classified as an Antibody Biopolymer Conjugate (ABC) and is in development for the treatment of high-prevalence retinal vascular diseases, including neovascular (wet) age-related macular degeneration (nAMD), diabetic macular edema (DME), diabetic retinopathy (DR), and retinal vein occlusion (RVO).[2][3] The core mechanism of KSI-301 involves the potent and specific inhibition of VEGF-A, a key mediator of pathological angiogenesis and vascular permeability.[4][5] Its unique molecular architecture, a humanized monoclonal antibody covalently linked to a high-molecular-weight biopolymer, is designed to prolong its therapeutic effect within the eye, thereby reducing the frequency of intravitreal injections required for patients.[6][7]

Core Mechanism of Action

Molecular Composition and Structure

KSI-301 is a fusion of two key components:

-

A Humanized IgG1 Monoclonal Antibody: This component is engineered for high-affinity binding to all isoforms of human vascular endothelial growth factor A (VEGF-A).[8][9] The IgG1 framework has an inert immune effector function to minimize potential inflammatory responses within the eye.[10]

-

A High-Molecular-Weight Phosphorylcholine-based Biopolymer: This large, optically clear polymer (approximately 800 kDa) is covalently attached to the antibody via a specific, stable linkage.[1][10] This conjugation results in a large total molecular weight for KSI-301 (approximately 950 kDa), which is central to its extended intraocular half-life.[10][11] The biopolymer is designed to be highly hydrophilic, which improves biocompatibility and stability within the vitreous humor.[1]

Inhibition of the VEGF Signaling Pathway

The primary mechanism of action of KSI-301 is the targeted inhibition of the VEGF-A signaling cascade, which is a critical driver of neovascularization in several retinal diseases.[4]

-

High-Affinity Binding to VEGF-A: KSI-301 binds with high affinity (single-digit picomolar range) to VEGF-A.[5] This binding sequesters VEGF-A, preventing it from interacting with its cognate receptors, primarily VEGF Receptor 2 (VEGFR-2), on the surface of endothelial cells.[4][5]

-

Blockade of Receptor Activation: By preventing the VEGF-A/VEGFR-2 interaction, KSI-301 blocks the dimerization and autophosphorylation of the receptor, which are the initial steps in intracellular signaling.[4]

-

Inhibition of Downstream Signaling: The blockade of VEGFR-2 activation effectively halts the downstream signaling pathways that lead to increased vascular permeability, endothelial cell proliferation, migration, and survival.[4][5] This ultimately suppresses the formation and leakage of the abnormal blood vessels characteristic of diseases like nAMD and DME.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of tarcocimab tedromer (KSI-301).

Table 1: Preclinical Binding Affinity and In Vitro Potency

| Parameter | Molecule | Result | Assay Method |

| Binding Affinity to VEGF-A | KSI-301 | Single-digit pM | Surface Plasmon Resonance (SPR), KinExA |

| IC₅₀ (VEGF Receptor Binding) | KSI-301 | Similar to Aflibercept and Ranibizumab | Competitive ELISA |

| IC₅₀ (Cell Proliferation) | KSI-301 | Similar to Aflibercept, superior to Ranibizumab and Bevacizumab | HRMVEC Proliferation Assay |

| Source: Liang H, et al. IOVS 2018;59(9):211.[5] |

Table 2: Phase 1b Clinical Trial Outcomes at Week 20

| Indication | N | Mean Change in BCVA (letters) | Mean Change in CST (microns) |

| wet AMD | 25 | +4.3 | -67 |

| DME | 15 | +7.4 | -129 |

| RVO | 15 | +21.3 | -365 |

| BCVA: Best-Corrected Visual Acuity; CST: Central Subfield Thickness. Source: Patel SS, et al. IOVS 2020;61(7):4286.[12] |

Table 3: Selected Phase 3 Clinical Trial Primary Endpoint Results

| Trial Name | Indication | Comparator | Primary Endpoint Met? | Key Outcome Summary |

| DAZZLE | nAMD | Aflibercept | No | Did not meet non-inferiority for visual acuity gains.[13][14] 59% of patients achieved 5-month dosing with comparable outcomes to the overall aflibercept group.[13] |

| BEACON | RVO | Aflibercept | Yes | KSI-301 dosed every 8 weeks was non-inferior to aflibercept dosed every 4 weeks at 6 months.[3] |

| GLOW1 | Diabetic Retinopathy | Sham | Yes | Superiority demonstrated with KSI-301 dosed every 6 months versus sham.[15] |

| DAYLIGHT | nAMD | Aflibercept | Yes | Monthly KSI-301 demonstrated non-inferior BCVA improvements compared to aflibercept at one year.[8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of KSI-301 are outlined below. These represent standardized laboratory and clinical procedures.

Preclinical Methodologies

4.1.1 Surface Plasmon Resonance (SPR) for Binding Affinity

-

Objective: To measure the association (kₐ) and dissociation (kₑ) rates, and calculate the equilibrium dissociation constant (Kₑ) of KSI-301 binding to VEGF-A.

-

Protocol:

-

Immobilization: An anti-IgG antibody is covalently immobilized on a CM5 sensor chip surface using standard amine coupling chemistry.

-

Ligand Capture: The KSI-301 antibody is injected over the sensor surface and captured by the immobilized anti-IgG antibody.

-

Analyte Injection: A series of concentrations of recombinant human VEGF-A (analyte) in running buffer (e.g., HBS-P) are injected over the chip surface at a constant flow rate.

-

Association/Dissociation Monitoring: The binding (association) and subsequent release (dissociation) of VEGF-A are monitored in real-time by detecting changes in the refractive index at the sensor surface, measured in Resonance Units (RU).

-

Regeneration: The sensor surface is regenerated between cycles using a low pH solution (e.g., 10 mM glycine, pH 2.0) to remove the captured antibody and bound analyte.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the kinetic parameters (kₐ, kₑ) and calculate the affinity (Kₑ).

-

4.1.2 Kinetic Exclusion Assay (KinExA)

-

Objective: To measure the solution-phase binding affinity (Kₑ) between KSI-301 and VEGF-A, particularly for high-affinity interactions.

-

Protocol:

-

Sample Preparation: A series of samples are prepared with a constant, low concentration of KSI-301 and a titrated range of VEGF-A concentrations. The samples are incubated to allow the binding to reach equilibrium.

-

Solid Phase Preparation: Polymethylmethacrylate (PMMA) beads are coated with VEGF-A.

-

Measurement: Each equilibrated sample is passed rapidly over the VEGF-A-coated beads. The brief contact time allows only the free (unbound) KSI-301 in the solution to be captured by the beads, while kinetically excluding the dissociation of the pre-formed KSI-301/VEGF-A complexes.

-

Detection: The amount of KSI-301 captured on the beads is quantified using a fluorescently labeled secondary antibody.

-

Data Analysis: A binding curve is generated by plotting the free KSI-301 concentration against the total VEGF-A concentration. This curve is then fitted to a standard equilibrium binding equation to determine the Kₑ.

-

4.1.3 Competitive ELISA for Receptor Binding Inhibition

-

Objective: To determine the ability of KSI-301 to inhibit the binding of VEGF-A to its receptor, VEGFR-2.

-

Protocol:

-

Plate Coating: A 96-well microtiter plate is coated with a recombinant human VEGFR-2/Fc chimera protein.

-

Blocking: Non-specific binding sites in the wells are blocked with a solution such as 1% BSA in PBS.

-

Competitive Incubation: A constant concentration of biotinylated VEGF-A is pre-incubated with serial dilutions of KSI-301 (or other anti-VEGF agents as controls) to form mixtures.

-

Binding: These mixtures are added to the coated plate. The biotinylated VEGF-A that is not bound to KSI-301 will bind to the immobilized VEGFR-2.

-

Detection: The plate is washed, and Streptavidin-HRP is added to bind to the captured biotinylated VEGF-A.

-

Signal Generation: After another wash, a substrate solution (e.g., TMB) is added. The HRP enzyme catalyzes a color change, which is stopped with an acid solution.

-

Measurement: The absorbance is read at 450 nm. The signal is inversely proportional to the concentration of KSI-301. An IC₅₀ value is calculated from the resulting inhibition curve.

-

4.1.4 Human Retinal Microvascular Endothelial Cell (HRMVEC) Proliferation Assay

-

Objective: To assess the ability of KSI-301 to inhibit VEGF-induced proliferation of endothelial cells.

-

Protocol:

-

Cell Seeding: HRMVECs are seeded into a 96-well plate in growth medium and allowed to adhere.

-

Starvation: The cells are serum-starved for several hours to synchronize them and reduce baseline proliferation.

-

Treatment: Cells are treated with a constant, pro-proliferative concentration of VEGF-A in the presence of serial dilutions of KSI-301.

-

Incubation: The plate is incubated for a period (e.g., 48-72 hours) to allow for cell proliferation.

-

Quantification: Cell proliferation is quantified using a colorimetric assay (e.g., MTT or CyQUANT). The absorbance or fluorescence is measured, which is proportional to the number of viable cells.

-

Data Analysis: An IC₅₀ value is determined from the dose-response curve.

-

4.1.5 3D Endothelial Cell Sprouting Assay

-

Objective: To model the anti-angiogenic effect of KSI-301 on the formation of capillary-like structures in a three-dimensional environment.

-

Protocol:

-

Spheroid Formation: HRMVECs are cultured as hanging drops to self-assemble into spheroids of a defined cell number (e.g., 500 cells/spheroid).

-

Matrix Embedding: The spheroids are harvested and embedded into a collagen or fibrin gel matrix in a multi-well plate.

-

Treatment: The matrix is overlaid with a medium containing a pro-angiogenic stimulus (e.g., VEGF-A) and varying concentrations of KSI-301.

-

Incubation: The plate is incubated for 24 hours to allow for endothelial cell sprouting into the surrounding matrix.

-

Imaging and Analysis: The spheroids are imaged using a microscope. The number of sprouts per spheroid and the cumulative length of the sprouts are quantified using image analysis software.

-

Clinical Methodologies

4.2.1 Best-Corrected Visual Acuity (BCVA)

-

Objective: To measure the highest level of a patient's visual acuity with corrective lenses, serving as a primary functional endpoint in clinical trials.

-

Protocol:

-

Chart: The standardized Early Treatment Diabetic Retinopathy Study (ETDRS) chart is used. These charts feature 14 lines with 5 Sloan letters of equal difficulty per line.

-

Testing Distance: The standard testing distance is 4 meters. If vision is significantly impaired (e.g., less than 20 letters read correctly), testing is repeated at 1 meter.

-

Procedure: Each eye is tested separately. The patient reads the letters on the chart, starting from the top. The test continues until the patient can no longer correctly identify the majority of letters on a line.

-

Scoring: A letter-by-letter scoring method is used. The final score is the total number of letters read correctly. A gain or loss of 15 letters on the ETDRS chart is considered a clinically significant change, equivalent to a doubling or halving of the visual angle.

-

4.2.2 Spectral Domain Optical Coherence Tomography (SD-OCT)

-

Objective: To obtain high-resolution, cross-sectional images of the retina to quantitatively measure central subfield thickness (CST), a key anatomical endpoint for macular edema.

-

Protocol:

-

Equipment: A high-resolution SD-OCT device is used.

-

Scan Protocol: A macular cube or volume scan protocol (e.g., 6x6 mm) is performed, centered on the fovea. The device acquires a series of B-scans (cross-sections) to create a 3D map of the macula.

-

Measurement: The device's software automatically segments the retinal layers and calculates the average retinal thickness within the central 1mm diameter subfield of the ETDRS grid. This value is recorded as the CST in microns (µm).

-

Analysis: Changes in CST from baseline are used to assess the anatomical response to treatment. Reductions in CST indicate a decrease in macular edema.

-

References

- 1. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. precision-vision.com [precision-vision.com]

- 3. In Vitro Three-Dimensional Sprouting Assay of Angiogenesis Using Mouse Embryonic Stem Cells for Vascular Disease Modeling and Drug Testing [app.jove.com]

- 4. Surface plasmon resonance (SPR) analysis of scFv antibody binding affinity [bio-protocol.org]

- 5. Frontiers | Ocular pharmacokinetics of intravitreal conbercept in a rabbit model following retinal scatter laser photocoagulation [frontiersin.org]

- 6. Video: Use of Rabbit Eyes in Pharmacokinetic Studies of Intraocular Drugs [jove.com]

- 7. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [en.bio-protocol.org]

- 8. Competitive ELISA-based screening of plant derivatives for the inhibition of VEGF family members interaction with vascular endothelial growth factor receptor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. eyeknow.co.uk [eyeknow.co.uk]

- 10. tvst.arvojournals.org [tvst.arvojournals.org]

- 11. Clinical applications of spectral domain optical coherence tomography in retinal diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [bio-protocol.org]

- 13. frontiersin.org [frontiersin.org]

- 14. KinExA Technology - Sapidyne [sapidyne.com]

- 15. meritcro.com [meritcro.com]

Unlocking a New Therapeutic Avenue: A Technical Guide to KSI-3716, a c-Myc Inhibitor for Bladder Cancer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KSI-3716, a small molecule inhibitor of the c-Myc oncogene, and its therapeutic potential in bladder cancer. c-Myc, a transcription factor frequently deregulated in human cancers, is a critical driver of tumor cell proliferation, growth, and survival. Its role in bladder carcinogenesis makes it a compelling target for novel therapeutic strategies. This compound has emerged as a promising agent that directly targets the c-Myc signaling axis, demonstrating significant anti-tumor activity in preclinical models of bladder cancer, including those resistant to standard chemotherapy.

Executive Summary

This compound is a potent c-Myc inhibitor that functions by disrupting the interaction between c-Myc and its binding partner MAX, thereby preventing the heterodimer from binding to the E-box sequences on the promoters of its target genes.[1][2][3] This inhibition of transcriptional activity leads to a downstream reduction in the expression of key genes involved in cell cycle progression and proliferation, such as cyclin D2, CDK4, and hTERT.[1][4] Preclinical studies have demonstrated that this compound induces cell cycle arrest and apoptosis in bladder cancer cells.[1][4] Notably, intravesical administration of this compound has been shown to suppress tumor growth in orthotopic bladder cancer models with minimal systemic toxicity.[1][4] Furthermore, this compound has shown efficacy in overcoming gemcitabine resistance, a significant clinical challenge in the management of bladder cancer.[5][6]

Mechanism of Action of this compound

This compound directly interferes with the c-Myc/MAX heterodimerization, a crucial step for c-Myc's function as a transcription factor. By blocking this interaction, this compound prevents the c-Myc/MAX complex from binding to the promoter regions of its target genes, effectively downregulating their expression.[1][2][3] This leads to the suppression of key cellular processes that are essential for tumor growth and survival.

The c-Myc Signaling Pathway in Bladder Cancer

The c-Myc oncogene is a downstream effector of several signaling pathways that are frequently dysregulated in bladder cancer, including the FGFR3 and PI3K/AKT pathways.[7] Aberrant activation of these pathways leads to the overexpression and/or amplification of c-Myc, which in turn drives the expression of genes promoting cell cycle progression, proliferation, and metabolic reprogramming, while inhibiting apoptosis.[8][9]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in bladder cancer.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines | Reference |

| IC50 (c-Myc/MAX complex formation) | 0.84 µM | - | [2][3] |

| Inhibition of c-Myc transcriptional activity | As low as 1 µM | Ku19-19, T24, MBT-2 | [1][10] |

| Cell survival inhibition (12h) | ~30% at 3 µM | Ku19-19, T24 | [10] |

| Cell survival inhibition (48h) | 60-75% at 3-10 µM | Ku19-19, T24 | [10] |

| Inhibition of gemcitabine-resistant cell survival | 85% at 2 µM | KU19-19/GEM | [11] |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Model | Reference |

| Intravesical dose | 5 mg/kg | Murine orthotopic bladder xenografts | [1][2][3] |

| Treatment schedule | Twice weekly for 3 weeks | Murine orthotopic bladder xenografts | [2][3] |

| Outcome | Significant suppression of tumor growth | Murine orthotopic bladder xenografts | [1][4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.

In Vitro Assays

a) Electrophoretic Mobility Shift Assay (EMSA): To assess the ability of this compound to inhibit the binding of the c-Myc/MAX complex to DNA, nuclear extracts from bladder cancer cells are incubated with a labeled DNA probe containing the E-box sequence in the presence or absence of this compound. The protein-DNA complexes are then resolved by non-denaturing polyacrylamide gel electrophoresis.[1][4]

b) Chromatin Immunoprecipitation (ChIP): This assay is used to confirm the inhibition of c-Myc binding to the promoters of its target genes in intact cells. Bladder cancer cells are treated with this compound, and chromatin is cross-linked, sheared, and immunoprecipitated with an anti-c-Myc antibody. The co-precipitated DNA is then analyzed by PCR to quantify the enrichment of target gene promoters.[1][4]

c) Luciferase Reporter Assay: To measure the effect of this compound on c-Myc transcriptional activity, bladder cancer cells are transfected with a reporter plasmid containing a luciferase gene under the control of a c-Myc-responsive promoter. The cells are then treated with varying concentrations of this compound, and luciferase activity is measured.[1][10]

d) Cell Viability and Proliferation Assays: The cytotoxic and anti-proliferative effects of this compound are determined using assays such as the MTT assay or by direct cell counting. EdU incorporation assays can be used to specifically measure DNA synthesis as an indicator of cell proliferation.[1][11]

e) Flow Cytometry for Cell Cycle and Apoptosis Analysis: To investigate the mechanism of cell death induced by this compound, treated cells are stained with DNA-binding dyes (e.g., propidium iodide) to analyze cell cycle distribution. Apoptosis can be assessed by staining with Annexin V and a viability dye.[1][4]

In Vivo Studies

a) Orthotopic Bladder Cancer Model: To evaluate the in vivo efficacy of this compound, murine orthotopic bladder xenografts are established by instilling bladder cancer cells (e.g., luciferase-expressing cells for non-invasive imaging) into the bladders of immunodeficient mice.[1][4]

b) Intravesical Administration: this compound is administered directly into the bladder via a catheter (intravesical instillation). This local delivery method aims to maximize drug concentration at the tumor site while minimizing systemic exposure and potential side effects.[1][2][3]

c) Tumor Growth Monitoring: Tumor progression is monitored non-invasively using bioluminescence imaging. At the end of the study, bladders are harvested for histological analysis to confirm tumor suppression.[1][2][3]

References

- 1. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. urotoday.com [urotoday.com]

- 5. oncotarget.com [oncotarget.com]

- 6. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Senescence-related gene c-Myc affects bladder cancer cell senescence by interacting with HSP90B1 to regulate cisplatin sensitivity | Aging [aging-us.com]

- 9. Expression of proto-oncogene c-Myc in patients with urinary bladder transitional cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. auajournals.org [auajournals.org]

- 11. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of KSI-3716 in Disrupting c-MYC/MAX-Mediated Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MYC oncogene is a critical driver of tumorigenesis, making it a highly sought-after therapeutic target. Its activity is contingent upon the formation of a heterodimer with MAX, which then binds to E-box sequences in the promoter regions of target genes, leading to the transcription of genes involved in cell proliferation, growth, and metabolism. KSI-3716 is a small molecule inhibitor that has been shown to effectively suppress the oncogenic activity of c-MYC. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in blocking the c-MYC/MAX complex from associating with its target gene promoters. This document details the experimental evidence and methodologies used to characterize this compound, presenting quantitative data in a clear, comparative format and offering comprehensive diagrams of the relevant biological pathways and experimental workflows.

Introduction to c-MYC and Its Role in Cancer

The c-MYC protein is a transcription factor belonging to the basic helix-loop-helix leucine zipper (bHLH-LZ) family.[1] For its transcriptional activity, c-MYC must heterodimerize with its partner protein, MAX.[2] This c-MYC/MAX complex binds to specific DNA sequences known as E-boxes (5'-CACGTG-3') in the promoter regions of a vast number of target genes.[3] The transcription of these genes drives cellular processes such as proliferation, differentiation, and apoptosis.[4] Dysregulation and overexpression of c-MYC are common in a wide range of human cancers, correlating with aggressive tumor growth and poor prognosis.[5] Consequently, the disruption of the c-MYC/MAX interaction or the prevention of its binding to DNA presents a promising strategy for cancer therapy.[6]

This compound: A Potent Inhibitor of c-MYC Activity

This compound is a small molecule identified as a potent inhibitor of c-MYC-mediated transcriptional activity.[7] Its primary mechanism of action is to block the c-MYC/MAX complex from binding to the promoters of its target genes.[7] This action leads to a downstream reduction in the expression of genes essential for cancer cell survival and proliferation, such as cyclin D2, CDK4, and hTERT.[7] Studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its therapeutic potential.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and activity of this compound from preclinical studies.

| Parameter | Value | Assay | Reference |

| IC50 for c-MYC/MAX Complex Formation Inhibition | 0.84 µM | Electrophoretic Mobility Shift Assay (EMSA) | |

| Effective Concentration for Transcriptional Inhibition | As low as 1 µM | Transcription Reporter Assay | [7] |

Table 1: In Vitro Efficacy of this compound

| Cell Line | Treatment | Effect | Reference |

| Bladder Cancer Cells | This compound | Cytotoxic effects, induction of cell cycle arrest and apoptosis | [7] |

| KU19-19/GEM (Gemcitabine-resistant bladder cancer) | 2 µM this compound | 85% inhibition of cell survival |

Table 2: Cellular Effects of this compound

| Animal Model | Treatment Regimen | Outcome | Reference |

| Murine Orthotopic Bladder Xenografts | 5 mg/kg intravesical instillation | Significant suppression of tumor growth with minimal systemic toxicity | [7] |

Table 3: In Vivo Efficacy of this compound

Signaling and Experimental Workflow Diagrams

The c-MYC/MAX Signaling Pathway

The following diagram illustrates the central role of the c-MYC/MAX heterodimer in cellular signaling, from upstream activation to downstream gene regulation.

Experimental Workflow for Characterizing this compound

This diagram outlines the logical flow of experiments used to determine the efficacy and mechanism of action of this compound.

Detailed Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to assess the ability of this compound to inhibit the binding of the c-MYC/MAX heterodimer to its DNA consensus sequence.

-

Reagents and Materials:

-

Recombinant human c-MYC (bHLH-LZ domain) and MAX proteins.

-

Double-stranded DNA probe containing the E-box consensus sequence (5'-GACCACGTGGTC-3'), end-labeled with a non-radioactive label (e.g., biotin or a fluorescent dye).

-

Binding Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM DTT, 5% glycerol, 1 µg poly(dI-dC).

-

This compound stock solution in DMSO.

-

Native polyacrylamide gel (6%).

-

TBE buffer (Tris/Borate/EDTA).

-

Detection system appropriate for the probe label.

-

-

Protocol:

-

Prepare binding reactions in a final volume of 20 µL.

-

To each tube, add binding buffer, 1 µg of poly(dI-dC) as a non-specific competitor, and the labeled E-box probe (e.g., 20 fmol).

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the respective tubes and incubate for 15 minutes at room temperature.

-

Add recombinant c-MYC and MAX proteins (e.g., 50-100 ng of each) to the reactions and incubate for an additional 20-30 minutes at room temperature to allow for dimer formation and DNA binding.

-

Load the samples onto a pre-run 6% native polyacrylamide gel in 0.5X TBE buffer.

-

Perform electrophoresis at 100-150V for 1-2 hours at 4°C.

-

Transfer the DNA to a nylon membrane and detect the labeled probe according to the manufacturer's instructions.

-

Quantify the band intensities to determine the concentration of this compound required to inhibit 50% of the c-MYC/MAX-DNA complex formation (IC50).

-

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm that this compound inhibits the binding of the c-MYC/MAX complex to the promoter regions of its target genes within intact cells.

-

Reagents and Materials:

-

Bladder cancer cell line (e.g., T24, J82).

-

This compound.

-

Formaldehyde (1%) for cross-linking.

-

Glycine to quench cross-linking.

-

Cell lysis buffer, nuclear lysis buffer.

-

Sonicator.

-

Anti-c-MYC antibody and control IgG.

-

Protein A/G magnetic beads.

-

Wash buffers of increasing stringency.

-

Elution buffer.

-

Proteinase K and RNase A.

-

DNA purification kit.

-

Primers for qPCR targeting the E-box regions of c-MYC target genes (e.g., CCND2, CDK4, hTERT).

-

-

Protocol:

-

Culture bladder cancer cells to ~80% confluency and treat with this compound or vehicle control for a specified time.

-

Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

-

Harvest and lyse the cells to release the nuclei.

-

Isolate the nuclei and lyse them to release chromatin.

-

Shear the chromatin to an average size of 200-1000 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-c-MYC antibody or control IgG.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads with a series of low and high salt buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C overnight.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Perform quantitative PCR (qPCR) using primers specific to the promoter regions of c-MYC target genes to quantify the amount of precipitated DNA.

-

Transcription Reporter Assay

This assay measures the effect of this compound on the transcriptional activity driven by c-MYC.

-

Reagents and Materials:

-

Mammalian cell line.

-

A reporter plasmid containing a luciferase gene downstream of a minimal promoter and tandem repeats of the E-box sequence.

-

A control plasmid expressing Renilla luciferase for normalization.

-

A c-MYC expression vector.

-

Transfection reagent.

-

This compound.

-

Dual-luciferase reporter assay system.

-

-

Protocol:

-

Co-transfect cells with the E-box luciferase reporter plasmid, the Renilla control plasmid, and the c-MYC expression vector.

-

After 24 hours, treat the transfected cells with various concentrations of this compound.

-

Incubate for an additional 24 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.

-

Calculate the inhibition of c-MYC-driven transcription by this compound.

-

EdU Incorporation Assay

This assay quantifies cell proliferation by measuring the incorporation of 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, into newly synthesized DNA.

-

Reagents and Materials:

-

Cancer cell line.

-

This compound.

-

EdU solution.

-

Fixative solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).

-

Click-iT® reaction cocktail containing a fluorescent azide.

-

Nuclear counterstain (e.g., DAPI or Hoechst 33342).

-

Fluorescence microscope or flow cytometer.

-

-

Protocol:

-

Seed cells in a multi-well plate and treat with this compound for the desired duration.

-

Add EdU to the cell culture medium and incubate for a period that allows for its incorporation into the DNA of proliferating cells (e.g., 2-4 hours).

-

Fix and permeabilize the cells.

-

Perform the Click-iT® reaction by adding the fluorescent azide-containing cocktail, which will covalently bind to the incorporated EdU.

-

Wash the cells and stain with a nuclear counterstain.

-

Image the cells using fluorescence microscopy and quantify the percentage of EdU-positive cells, or analyze the cells by flow cytometry to determine the proportion of cells in S-phase.

-

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to determine the effects of this compound on cell cycle distribution and to quantify apoptosis.

-

Reagents and Materials:

-

Cancer cell line.

-

This compound.

-

Propidium Iodide (PI) staining solution with RNase A for cell cycle analysis.

-

Annexin V-FITC and PI staining kit for apoptosis analysis.

-

Flow cytometer.

-

-

Protocol for Cell Cycle Analysis:

-

Treat cells with this compound for 24-48 hours.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol.

-

Wash the fixed cells and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

-

Protocol for Apoptosis Analysis:

-

Treat cells with this compound.

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS and resuspend in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cells and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Conclusion

This compound represents a promising therapeutic agent that targets the c-MYC oncogenic pathway. Its mechanism of action, which involves the inhibition of the c-MYC/MAX complex's binding to DNA, has been well-characterized through a series of robust in vitro and in vivo experiments. The data presented in this guide demonstrate its potency in inhibiting c-MYC-driven transcription, leading to reduced cancer cell proliferation and the induction of apoptosis. The detailed experimental protocols provided herein offer a comprehensive resource for researchers in the field of oncology and drug development who are interested in the study of c-MYC inhibitors. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in the treatment of c-MYC-driven cancers. As of the latest available information, there are no public records of this compound entering clinical trials.

References

- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sequence-specific DNA binding by MYC/MAX to low-affinity non-E-box motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Targets of KSI-3716: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KSI-3716 is a small molecule inhibitor of the c-MYC oncogene, a critical regulator of cellular proliferation, differentiation, and apoptosis. Dysregulation of c-MYC is a hallmark of many human cancers, making it a prime target for therapeutic intervention. This compound exerts its anticancer effects by disrupting the interaction between the c-MYC/MAX heterodimer and its DNA binding sites on the promoters of target genes. This technical guide provides a comprehensive overview of the known downstream targets of this compound, detailed experimental protocols for their investigation, and a summary of the quantitative effects of the compound on gene and protein expression.

Mechanism of Action

This compound functions by blocking the formation of the c-MYC/MAX/DNA complex.[1] This inhibitory action prevents the transcriptional activation of a host of genes crucial for cell cycle progression and survival. The primary downstream consequences of this compound treatment are the induction of cell cycle arrest and apoptosis.[2]

Downstream Signaling Pathway of this compound

The binding of the c-MYC/MAX heterodimer to E-box sequences in the promoter regions of its target genes is a critical step in their transcriptional activation. This compound directly interferes with this process. By preventing this interaction, this compound leads to the downregulation of key proteins involved in cell cycle control and immortalization.

This compound inhibits the binding of the c-MYC/MAX complex to DNA, leading to downstream effects.

Quantitative Data on Downstream Targets

The inhibitory effect of this compound on the expression of c-MYC target genes has been quantified in bladder cancer cell lines. The following tables summarize the dose-dependent effects of this compound on the mRNA levels of key downstream targets.

| Target Gene | Cell Line | This compound Concentration (µM) | Fold Change in mRNA Expression |

| Cyclin D2 | T24 | 1 | Markedly Decreased[2] |

| Cyclin D2 | Ku19-19 | 1 | Markedly Decreased[2] |

| CDK4 | T24 | 1 | Markedly Decreased[2] |

| CDK4 | Ku19-19 | 1 | Markedly Decreased[2] |

| hTERT | T24 | 1 | Markedly Decreased[2] |

| hTERT | Ku19-19 | 1 | Markedly Decreased[2] |

| Cellular Process | Cell Line | This compound Concentration (µM) | Effect |

| Cell Cycle | T24 | 1-10 | Induction of G1 arrest[1] |

| Cell Cycle | Ku19-19 | 1-10 | Induction of G1 arrest[1] |

| Apoptosis | T24 | 1-10 | Increased apoptosis[1] |

| Apoptosis | Ku19-19 | 1-10 | Increased apoptosis[1] |

Experimental Protocols

The investigation of this compound's downstream targets utilizes a range of molecular and cellular biology techniques. Detailed protocols for the key experiments are provided below.

Quantitative Reverse Transcriptase-Polymerase Chain Reaction (qRT-PCR)

This technique is used to quantify the mRNA expression levels of c-MYC target genes.

Workflow for quantifying changes in gene expression using qRT-PCR.

Protocol:

-

Cell Culture and Treatment: Plate bladder cancer cells (e.g., T24, Ku19-19) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) for 24 hours.

-

RNA Extraction: Isolate total RNA from the treated cells using a commercially available RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

Quantitative PCR: Perform qPCR using a SYBR Green-based detection method on a real-time PCR system. Use primers specific for the target genes (cyclin D2, CDK4, hTERT) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are performed to confirm the direct binding of the c-MYC/MAX complex to the promoter regions of its target genes and to demonstrate the inhibitory effect of this compound on this binding.

Protocol:

-

Cross-linking: Treat bladder cancer cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 base pairs.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for c-MYC or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washing: Wash the beads to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

qPCR Analysis: Perform qPCR using primers specific for the promoter regions of the target genes containing E-box sequences.

Luciferase Reporter Assay

This assay measures the transcriptional activity of the c-MYC/MAX complex.

Protocol:

-

Plasmid Construction: Clone the promoter region of a c-MYC target gene containing the E-box sequence upstream of a luciferase reporter gene in an expression vector.

-

Transfection: Co-transfect bladder cancer cells with the luciferase reporter construct and a Renilla luciferase control vector.

-

This compound Treatment: Treat the transfected cells with this compound.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment: Treat bladder cancer cells with this compound for 24-48 hours.

-

Cell Fixation: Harvest the cells and fix them in 70% ethanol.

-

Staining: Stain the cells with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis by this compound.

Protocol:

-

Cell Treatment: Treat bladder cancer cells with this compound for 48 hours.

-

Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI).

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

Preclinical and Clinical Status

As of the latest available information, this compound has been evaluated in preclinical studies, primarily in the context of bladder cancer.[3] These studies have demonstrated its efficacy in suppressing tumor growth in murine orthotopic bladder xenograft models.[2] There is no publicly available information regarding the initiation of clinical trials for this compound. The development of c-MYC inhibitors for clinical use has been challenging, though several other molecules targeting c-MYC are in various stages of clinical investigation.

Conclusion

This compound is a potent inhibitor of c-MYC that effectively downregulates the expression of key downstream target genes involved in cell cycle progression and survival, leading to cell cycle arrest and apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the mechanism of action and therapeutic potential of this compound and other c-MYC inhibitors. While preclinical data are promising, the transition of this compound to clinical trials remains to be seen.

References

- 1. A Surgical Orthotopic Approach to Study the Invasive Progression of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy of KSI-3716 in Oncology: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive summary of the preliminary, preclinical data on the efficacy of KSI-3716, a small molecule inhibitor of the c-MYC oncogene, in the context of oncology. The information presented herein is intended to inform researchers, scientists, and drug development professionals on its mechanism of action, experimental validation, and potential as a therapeutic agent, primarily focusing on its investigated role in bladder cancer.

Core Mechanism of Action

This compound is a potent inhibitor of c-Myc, a transcription factor that is frequently deregulated in a wide range of human cancers.[1] Its primary mechanism of action involves the disruption of the c-MYC/MAX heterodimer's ability to bind to the promoters of its target genes.[2][3][4] This inhibition of DNA binding effectively abrogates c-MYC-mediated transcriptional activity, leading to a downstream reduction in the expression of genes crucial for cell proliferation and survival.[3][4]

Signaling Pathway of this compound Action

References

- 1. Frontiers | Strategies to Inhibit Myc and Their Clinical Applicability [frontiersin.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. urotoday.com [urotoday.com]

Initial Exploration of KSI-3716 in Gemcitabine-Resistant Cancers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pre-clinical investigation of KSI-3716, a small molecule inhibitor of the c-Myc oncogene, in the context of gemcitabine-resistant cancers. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying biological pathways and experimental workflows.

Introduction: The Challenge of Gemcitabine Resistance and the Role of c-Myc

Gemcitabine is a cornerstone of chemotherapy for various solid tumors, including bladder, pancreatic, and non-small cell lung cancers. However, the development of intrinsic or acquired resistance significantly limits its clinical efficacy. A growing body of evidence points to the upregulation of the transcription factor c-Myc as a key driver of this resistance. Overexpression of c-Myc can promote cell survival and proliferation, effectively counteracting the cytotoxic effects of gemcitabine.

This compound is a potent inhibitor that disrupts the interaction between c-Myc and its binding partner MAX, preventing the complex from binding to target gene promoters and initiating transcription. This mechanism of action makes this compound a promising candidate for overcoming c-Myc-mediated gemcitabine resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the foundational study by Seo et al. (2014) investigating this compound in a gemcitabine-resistant bladder cancer model.

Table 1: In Vitro Efficacy of this compound in Gemcitabine-Resistant Bladder Cancer Cells

| Cell Line | Treatment | Concentration | Effect | Citation |

| KU19-19/GEM | This compound | 2 µM | 85% inhibition of cell survival | [1][2] |

| KU19-19/GEM | This compound | 2 µM | Marked inhibition of DNA synthesis (EdU incorporation assay) | [1][2] |

| KU19-19 | Gemcitabine (0.1 µM for 2 days) followed by this compound (1 µM) | Sequential | Greater inhibition of cell proliferation than either drug alone | [1][2] |

Table 2: In Vivo Efficacy of Gemcitabine in a Bladder Cancer Xenograft Model

| Animal Model | Treatment | Dosing Regimen | Outcome | Citation |

| Nude mice with KU19-19 xenografts | Gemcitabine | 2 mg/kg | Effective suppression of initial tumor growth, but all mice later relapsed | [3] |

| Nude mice with KU19-19/GEM xenografts | Gemcitabine | 2 mg/kg | Tumors formed and grew | [3] |

Experimental Protocols

This section provides detailed methodologies for the key experiments conducted to evaluate this compound.

Generation of Gemcitabine-Resistant Cell Lines (KU19-19/GEM)

-

Parental Cell Line: Human bladder cancer cell line KU19-19.

-

Method: Long-term, continuous in vitro exposure to increasing concentrations of gemcitabine.

-

Protocol:

-

Culture KU19-19 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

-

Initially, expose cells to a low concentration of gemcitabine.

-

Gradually increase the concentration of gemcitabine in the culture medium as cells develop resistance and resume proliferation.

-

Maintain the established gemcitabine-resistant cell line (KU19-19/GEM) in a medium containing a constant, selective concentration of gemcitabine.

-

Cell Viability Assay

-

Purpose: To quantify the cytotoxic effects of this compound.

-

Method: Typically a colorimetric assay such as MTT or a fluorescence-based assay. The referenced study utilized a cell counting method.

-

Protocol:

-

Seed KU19-19/GEM cells in 24-well plates at a density of 5 x 10³ cells/well.

-

After 24 hours of incubation to allow for cell attachment, treat the cells with varying concentrations of this compound (e.g., 2 µM).

-

Incubate the cells for a specified period (e.g., 48 hours).

-

Following incubation, detach the cells using trypsin.

-

Count the number of viable cells using a hemocytometer or an automated cell counter.

-

Calculate cell survival as a percentage relative to untreated control cells.

-

DNA Synthesis Assay (EdU Incorporation)

-

Purpose: To measure the effect of this compound on cell proliferation by quantifying DNA synthesis.

-

Method: 5-ethynyl-2´-deoxyuridine (EdU) incorporation assay.

-

Protocol:

-

Seed and treat KU19-19/GEM cells with this compound as described for the cell viability assay.

-

Towards the end of the treatment period, add EdU to the cell culture medium and incubate for a few hours to allow for its incorporation into newly synthesized DNA.

-

Fix the cells with a formaldehyde-based fixative.

-

Permeabilize the cells with a detergent-based buffer.

-

Perform a click chemistry reaction to conjugate a fluorescent dye to the incorporated EdU.

-

Counterstain the cell nuclei with a DNA dye (e.g., DAPI).

-

Visualize and quantify the percentage of EdU-positive cells using fluorescence microscopy.

-

In Vivo Xenograft Model

-

Purpose: To evaluate the antitumor activity of gemcitabine and to establish a gemcitabine-resistant tumor model.

-

Animal Model: Athymic nude mice.

-

Protocol:

-

Subcutaneously inject KU19-19 or KU19-19/GEM cells into the flanks of nude mice.

-

Allow tumors to establish and reach a palpable size.

-

For the gemcitabine treatment group, administer gemcitabine intraperitoneally at a dose of 2 mg/kg.

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (length x width²) / 2.

-

Observe and record any signs of toxicity in the animals.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in the research.

Caption: Mechanism of gemcitabine resistance and this compound action.

Caption: Experimental workflow for evaluating this compound.

Broader Context and Future Directions

The findings in bladder cancer highlight a potentially crucial role for c-Myc inhibitors in overcoming gemcitabine resistance. While research on this compound in other gemcitabine-resistant cancers is limited, the underlying mechanism of c-Myc-driven resistance is not unique to bladder cancer. Studies have indicated that c-Myc overexpression is also associated with gemcitabine resistance in pancreatic and non-small cell lung cancer.[2][4][5] Therefore, the therapeutic strategy of targeting c-Myc with inhibitors like this compound may have broader applicability.

Future research should focus on:

-

Exploring this compound in other gemcitabine-resistant cancer models: Investigating the efficacy of this compound in preclinical models of pancreatic, ovarian, and non-small cell lung cancer where gemcitabine resistance is a significant clinical hurdle.

-

Combination Therapy Optimization: Further elucidating the optimal scheduling and dosing for sequential or combination therapy with gemcitabine and this compound to maximize synergistic effects and minimize toxicity.

-

Biomarker Development: Identifying predictive biomarkers, such as c-Myc expression levels, to select patients most likely to benefit from this compound therapy.

-

Clinical Translation: Moving promising preclinical findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with gemcitabine-resistant tumors.

References

- 1. Inhibition of c-Myc down-regulation by sustained extracellular signal-regulated kinase activation prevents the antimetabolite methotrexate- and gemcitabine-induced differentiation in non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. c-Myc-PD-L1 Axis Sustained Gemcitabine-Resistance in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antitumor activity of the c-Myc inhibitor this compound in gemcitabine-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for KSI-3716 in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of KSI-3716, a potent c-Myc inhibitor, in a variety of in vitro cell culture experiments.

Introduction

This compound is a small molecule inhibitor that targets the oncoprotein c-Myc, a transcription factor that is deregulated in a majority of human cancers.[1][2] c-Myc plays a crucial role in orchestrating cell proliferation, growth, metabolism, and apoptosis.[1][3][4] this compound effectively disrupts the function of c-Myc by preventing its dimerization with its obligate partner, MAX.[3][5] This inhibition leads to the downregulation of c-Myc target genes, resulting in cell cycle arrest and apoptosis in cancer cells.[5][6][7] These characteristics make this compound a valuable tool for cancer research and a potential therapeutic agent.

Mechanism of Action: Inhibition of c-Myc/MAX Dimerization

The transcription factor c-Myc requires the formation of a heterodimer with MAX (Myc-associated factor X) to bind to specific DNA sequences known as E-boxes (Enhancer boxes) in the promoter regions of its target genes.[2] This binding initiates the transcription of genes involved in cell cycle progression, such as cyclin D2 and CDK4, and telomere maintenance, like hTERT.[5][6]

This compound functions by directly interfering with the protein-protein interaction between c-Myc and MAX. By binding to c-Myc, this compound prevents the formation of the functional c-Myc/MAX heterodimer.[3][5] Consequently, this complex cannot bind to the E-box sequences, leading to a significant reduction in the transcription of c-Myc's target genes.[6][8] This ultimately results in the suppression of tumor cell growth by inducing cell cycle arrest and apoptosis.[6][7][8]

Caption: Mechanism of action of this compound.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of this compound across various parameters and cell lines.

| Parameter | Cell Line(s) | Value/Effect | Reference(s) |

| IC50 (c-Myc/MAX complex formation) | - | 0.84 µM | [3][5] |

| Effective Concentration (Transcriptional Inhibition) | Ku19-19, T24, MBT-2 | As low as 1 µM | [6][8] |

| Cytotoxicity (Cell Survival Inhibition) | Ku19-19, T24 | 30% inhibition at 3 µM (12h) | [8] |

| Ku19-19, T24 | 60-75% inhibition at 3-10 µM (48h) | [8] | |

| Inhibition of DNA Synthesis | KU19-19/GEM | Marked inhibition at 2 µM | [5] |

| Apoptosis Induction | KU19-19/GEM | Cleavage of PARP and caspase-3 | [5] |

| Effect on c-Myc Target Genes | Ku19-19, T24, MBT-2 | Decreased mRNA levels of cyclin D2, hTERT, and CDK4 | [6][8] |

Experimental Protocols

General Cell Culture and Handling of this compound

a. Cell Line Maintenance:

-

Culture chosen cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

b. Preparation of this compound Stock Solution:

-

This compound is typically supplied as a solid.

-

Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[5]

c. Preparation of Working Solutions:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare serial dilutions of the stock solution in the complete cell culture medium to achieve the desired final concentrations for treatment.

-

Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is consistent across all treatments, including the vehicle control, and is at a level that does not affect cell viability (typically ≤ 0.1%).

Protocol: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of cancer cells.

Caption: Workflow for a typical cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete medium at 2x the final desired concentrations.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and untreated controls.

-

Incubate the plate for the desired treatment duration (e.g., 12, 24, 48, or 72 hours).[5]

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Protocol: Western Blot for Apoptosis Markers

This protocol is used to detect the induction of apoptosis by this compound through the analysis of key apoptotic proteins like cleaved PARP and cleaved caspase-3.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Wash the cells with cold PBS and lyse them with RIPA buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of the apoptotic markers. Use β-actin as a loading control.

-

Protocol: In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the potential anti-angiogenic effects of this compound by measuring its ability to inhibit the formation of capillary-like structures by endothelial cells.

Caption: Workflow for an in vitro angiogenesis assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Matrigel (or other basement membrane extract)

-

96-well plate

-

This compound

-

Microscope with a camera

Procedure:

-

Plate Coating:

-

Thaw Matrigel on ice.

-

Coat the wells of a pre-chilled 96-well plate with Matrigel (50-100 µL/well).

-

Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

-

-

Cell Seeding and Treatment:

-

Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum.

-

Seed the HUVECs onto the Matrigel-coated plate (e.g., 10,000-20,000 cells/well).

-

Immediately add this compound at various concentrations to the respective wells.

-

-

Incubation and Imaging:

-

Incubate the plate at 37°C for 4-18 hours.

-

Monitor the formation of capillary-like structures (tubes) under a microscope.

-

Capture images of the tube network in each well.

-

-

Quantification:

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).

-

Compare the results from this compound-treated wells to the vehicle control to determine the anti-angiogenic effect.

-

These protocols provide a foundation for investigating the in vitro effects of this compound. Researchers should optimize the conditions for their specific cell lines and experimental goals.

References

- 1. The MYC oncogene — the grand orchestrator of cancer growth and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Therapeutic aspects of c-MYC signaling in inflammatory and cancerous colonic diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. In Vitro Cytotoxicity and In Vivo Efficacy, Pharmacokinetics, and Metabolism of 10074-G5, a Novel Small-Molecule Inhibitor of c-Myc/Max Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with KSI-3716

For Researchers, Scientists, and Drug Development Professionals

Introduction

KSI-3716 is a potent small molecule inhibitor of c-Myc, a transcription factor frequently deregulated in various human cancers.[1][2][3] The inhibitor functions by disrupting the interaction between the c-MYC/MAX heterodimer and its target gene promoters, leading to a downstream reduction in the expression of c-MYC target genes.[1][2][4][5] This mechanism ultimately induces cell cycle arrest and apoptosis in cancer cells.[1][2][5] Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo association of proteins, such as c-Myc, with specific genomic regions.[6][7][8] This document provides a detailed protocol for performing ChIP experiments using this compound to study its effect on c-Myc binding to target DNA sequences.

Mechanism of Action of this compound

This compound directly interferes with the formation of the c-MYC/MAX complex on the promoter regions of target genes.[1][2][4][5] This inhibitory action has been shown to decrease the transcriptional activity of c-Myc at concentrations as low as 1 μM.[4][5][9] Consequently, the expression of genes involved in cell proliferation and survival, such as cyclin D2, CDK4, and hTERT, is significantly reduced.[1][2][5][9]

Signaling Pathway

Caption: Mechanism of this compound action.

Experimental Protocols

This section provides a detailed step-by-step protocol for a ChIP experiment to assess the effect of this compound on the binding of c-Myc to its target gene promoters.

Materials

-

Cell Culture: Human bladder cancer cell lines (e.g., Ku19-19, T24) or other relevant cell lines.

-

Reagents:

-

This compound (MedchemExpress or other supplier)

-

Dimethyl sulfoxide (DMSO)

-

Formaldehyde (37% solution)

-

Glycine

-

Phosphate-Buffered Saline (PBS)

-

Cell Lysis Buffer (e.g., 150 mM NaCl, 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.5% NP-40, 1% Triton X-100)

-

Protease Inhibitor Cocktail

-

Sonication Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS)

-

ChIP Dilution Buffer

-

Protein A/G magnetic beads or agarose beads

-

Anti-c-Myc antibody (ChIP-grade)

-

Normal Rabbit IgG (as a negative control)

-

Wash Buffers (low salt, high salt, LiCl)

-

Elution Buffer

-

Proteinase K

-

RNase A

-

DNA purification kit

-

Primers for qPCR analysis of target gene promoters (e.g., hTERT, CDK4) and a negative control region.

-

Experimental Workflow

Caption: Chromatin Immunoprecipitation (ChIP) workflow.

Step-by-Step Protocol

1. Cell Culture and Treatment

-

Seed the chosen cell line at an appropriate density and allow them to adhere and grow to 70-80% confluency.

-

Treat the cells with the desired concentration of this compound (e.g., 5, 10, 15, 20, 25 μM) or DMSO as a vehicle control.[2] The incubation time should be optimized but can range from 12 to 48 hours.[2]

2. Cross-linking

-

To cross-link proteins to DNA, add formaldehyde directly to the culture medium to a final concentration of 1%.[10][11]

-

Incubate for 10 minutes at room temperature with gentle shaking.[10][11]

-

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.[10][11]

3. Cell Lysis and Chromatin Preparation

-

Scrape the cells in ice-cold PBS containing protease inhibitors and centrifuge to pellet the cells.

-

Resuspend the cell pellet in cell lysis buffer with protease inhibitors and incubate on ice for 10 minutes.[10]

-

Isolate the nuclei by centrifugation.

-

Resuspend the nuclear pellet in sonication buffer.

4. Chromatin Shearing

-

Sonicate the chromatin to an average fragment size of 200-1000 base pairs.[11]

-

Optimization of sonication conditions (power, duration, number of cycles) is critical and should be determined empirically for each cell type and sonicator.[10][12]

-

After sonication, centrifuge the samples to pellet cell debris and collect the supernatant containing the sheared chromatin.

5. Immunoprecipitation

-

Pre-clear the chromatin by incubating with Protein A/G beads for 30-60 minutes at 4°C with rotation.

-

Collect a small aliquot of the pre-cleared chromatin to serve as the "input" control.

-

Add the ChIP-grade anti-c-Myc antibody to the remaining chromatin and incubate overnight at 4°C with rotation.

-

For the negative control, use a non-specific IgG antibody.

-

Add Protein A/G beads to each immunoprecipitation reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

6. Washes

-

Pellet the beads by centrifugation and discard the supernatant.

-

Perform a series of washes to remove non-specifically bound chromatin. This typically includes washes with low salt buffer, high salt buffer, LiCl buffer, and TE buffer.

7. Elution and Reverse Cross-linking

-

Elute the immunoprecipitated chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).

-

Reverse the protein-DNA cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 4-6 hours (or overnight).[7]

-

Treat the samples with RNase A to digest RNA.[7]

-

Treat with Proteinase K to digest proteins.[7]

8. DNA Purification

-

Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction followed by ethanol precipitation.

-

Elute the purified DNA in a small volume of nuclease-free water or TE buffer.

9. Quantitative PCR (qPCR) Analysis

-

Perform qPCR using primers specific to the promoter regions of known c-Myc target genes (e.g., hTERT, CDK4).

-

Also, use primers for a genomic region not expected to be bound by c-Myc as a negative control.

-

Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.

Data Presentation

The quantitative data from the qPCR analysis should be summarized in a table for clear comparison between different treatment conditions.

Table 1: Effect of this compound on c-Myc Binding to Target Gene Promoters

| Target Gene Promoter | Treatment | % Input (Mean ± SD) | Fold Change vs. DMSO |

| hTERT | DMSO | 1.5 ± 0.2 | 1.0 |

| This compound (10 µM) | 0.5 ± 0.1 | 0.33 | |

| CDK4 | DMSO | 2.1 ± 0.3 | 1.0 |

| This compound (10 µM) | 0.7 ± 0.15 | 0.33 | |

| Negative Control Region | DMSO | 0.1 ± 0.05 | 1.0 |

| This compound (10 µM) | 0.09 ± 0.04 | 0.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Interpretation of Results

A significant decrease in the percentage of input for target gene promoters in this compound treated cells compared to the DMSO control would indicate that this compound effectively inhibits the binding of c-Myc to these promoters. No significant change should be observed for the negative control region. This data would provide strong evidence for the mechanism of action of this compound at the chromatin level.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. auajournals.org [auajournals.org]

- 5. Intravesical instillation of c-MYC inhibitor this compound suppresses orthotopic bladder tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]

- 9. urotoday.com [urotoday.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. thesciencenotes.com [thesciencenotes.com]

- 12. A Step-by-Step Guide to Successful Chromatin Immunoprecipitation (ChIP) Assays | Thermo Fisher Scientific - SG [thermofisher.com]

Recommended concentrations of KSI-3716 for treating bladder cancer cell lines.

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of KSI-3716, a potent c-Myc inhibitor, in the treatment of bladder cancer cell lines. The following protocols and data are based on preclinical studies and are intended for research purposes.

Introduction

This compound is a small molecule inhibitor that effectively targets the c-MYC/MAX transcription factor complex.[1][2] By blocking the binding of this complex to target gene promoters, this compound inhibits the transcriptional activity of c-MYC, a key oncogene implicated in bladder cancer.[1][2] This inhibitory action leads to cytotoxic effects in bladder cancer cells, primarily through the induction of cell cycle arrest and apoptosis.[1][3] These notes provide recommended concentrations, detailed experimental protocols, and a summary of the key cellular effects of this compound on bladder cancer cell lines.

Mechanism of Action